4-(Bromomethyl)piperidine hydrochloride
Description
Nomenclature and IUPAC Classification
The systematic nomenclature of 4-(bromomethyl)piperidine hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing halogen substituents and salt formations. The compound carries the official IUPAC name "this compound," which accurately describes the structural arrangement of functional groups within the molecular framework. This nomenclature system indicates the presence of a six-membered saturated nitrogen-containing ring with a bromomethyl substituent positioned at the fourth carbon atom, accompanied by a hydrochloride counterion that forms the salt structure.
The Chemical Abstracts Service has assigned the unique registry number 1159825-22-5 to this specific hydrochloride salt form, distinguishing it from related compounds and ensuring precise identification in chemical databases. Alternative systematic names include "piperidine, 4-(bromomethyl)-, hydrochloride" and "this compound (1:1)," both of which maintain consistency with established chemical nomenclature principles. The compound's classification falls within the broader category of heterocyclic building blocks, specifically as a substituted piperidine derivative that serves as an important synthetic intermediate.
The molecular descriptor language provides additional identification through standardized chemical identifiers, including the InChI key FJUZTCBWLKVGJY-UHFFFAOYSA-N, which represents the unique structural connectivity pattern of the hydrochloride salt. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate communication within the scientific community regarding this specific chemical entity.
Properties
IUPAC Name |
4-(bromomethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUZTCBWLKVGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674233 | |
| Record name | 4-(Bromomethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-22-5 | |
| Record name | Piperidine, 4-(bromomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOMETHYLPIPERIDINE HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 1-Methyl-piperidin-4-one Using N-Bromosuccinimide (NBS)
Procedure: Under controlled low temperature (below 5 °C, typically an ice bath), 1-methyl-piperidin-4-one is suspended in diethyl ether. N-bromosuccinimide (NBS) and ammonium acetate are added gradually. The reaction mixture is stirred for several hours (around 4 hours) to allow bromination at the 3-position, yielding 3-bromo-1-methyl-piperidin-4-one as a yellow oily liquid after filtration and concentration under reduced pressure.
| Parameter | Details |
|---|---|
| Starting material | 1-methyl-piperidin-4-one (100 mmol) |
| Solvent | Diethyl ether (80 mL) |
| Brominating agent | NBS (110 mmol) |
| Catalyst/base | Ammonium acetate (10 mmol) |
| Temperature | <5 °C (ice bath) |
| Reaction time | 4 hours |
| Product yield | 83% |
| Product purity | 96.5% |
- Notes: The use of ammonium acetate helps moderate the reaction, avoiding over-bromination or side reactions. The low temperature ensures selectivity and safety.
This method is adapted from a patented process aimed at preparing intermediates for pharmaceutical compounds, demonstrating good yield and manageable reaction conditions suitable for scale-up.
Cyclization and Substitution Routes Involving Bromomethylpiperidine Intermediates
While direct bromination is common, alternative synthetic approaches involve cyclization reactions of bromomethylpyrrolidine derivatives or nucleophilic substitution to install the bromomethyl group on the piperidine ring.
Salt Formation and Purification
The hydrochloride salt form of 4-(bromomethyl)piperidine is typically prepared by treatment of the free base with hydrochloric acid.
Procedure: After synthesis of the bromomethylpiperidine intermediate, it is dissolved in an appropriate solvent (e.g., ethanol or diethyl ether), and hydrochloric acid is added stoichiometrically (commonly 1.5 equivalents) to precipitate the hydrochloride salt.
Advantages: Salt formation improves compound stability, crystallinity, and ease of handling and purification.
Purification: Recrystallization from solvents such as ethanol or ethyl acetate/hexane mixtures is common to achieve high purity (>95%) suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination with NBS | 1-methyl-piperidin-4-one | NBS, ammonium acetate, diethyl ether, <5 °C, 4h | 83 | High purity, mild conditions, scalable |
| Cyclization of bromomethylpyrrolidine | 2-(bromomethyl)pyrrolidine | LiOH or other bases, aqueous or organic solvent | Variable | Used for bicyclic amine synthesis, informs reactivity |
| Hydrochloride salt formation | Bromomethylpiperidine free base | HCl, ethanol or ether | Quantitative | Improves stability and ease of handling |
Research Findings and Practical Considerations
Selectivity and Safety: The NBS bromination method offers a safer alternative to Sandmeyer-type reactions, which are more hazardous and less suitable for large-scale production.
Reaction Monitoring: Use of HPLC and NMR spectroscopy is critical for ensuring product purity and monitoring reaction progress. ^1H-NMR typically shows characteristic signals for the bromomethyl group and piperidine ring protons.
Industrial Scale-Up: The bromination method with NBS is amenable to scale-up with proper temperature control and stirring to maintain selectivity and yield.
Purity Control: Formation of hydrochloride salt followed by recrystallization ensures high purity, essential for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-(aminomethyl)piperidine or 4-(thiomethyl)piperidine can be formed.
Oxidation Products: Oxidation can yield compounds like 4-(bromomethyl)piperidine N-oxide.
Reduction Products: Reduction can produce 4-(methyl)piperidine.
Scientific Research Applications
Organic Synthesis
4-(Bromomethyl)piperidine hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, oxidation, reduction, and coupling reactions, making it a valuable building block in synthetic chemistry .
Biological Studies
The compound has been utilized in biological research to study pathways involving piperidine derivatives. Its interactions with biological targets can provide insights into mechanisms underlying various diseases.
- Receptor Interactions : Research indicates that piperidine derivatives can act as antagonists at histamine H3 receptors, which are relevant in neurodegenerative disorders such as Alzheimer's disease .
- Cholinesterase Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. This inhibition can enhance acetylcholine levels in synaptic clefts, beneficial for cognitive function .
Pharmaceutical Development
The compound is a key precursor for developing drugs targeting neurological and psychiatric disorders. Its modifications can lead to compounds with enhanced activity against specific receptors or enzymes associated with these conditions.
Case Study 1: Histamine H3 Receptor Antagonism
In a study focused on piperidine derivatives, this compound was evaluated for its ability to displace radiolabeled histamine from H3 receptors. The findings indicated promising potential for therapeutic applications in treating neurodegenerative diseases by modulating histaminergic signaling.
Case Study 2: Cholinesterase Inhibition
A comparative analysis demonstrated that derivatives with bromomethyl substitutions exhibited enhanced AChE inhibition compared to their unmodified counterparts. This suggests that such structural modifications could lead to more effective treatments for cognitive disorders associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)piperidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can alter the function of these biomolecules, leading to various biological effects. The compound’s bromomethyl group is particularly reactive, making it a useful tool in chemical biology for studying protein and DNA interactions .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 4-(Bromomethyl)piperidine hydrochloride with five structurally related piperidine derivatives, emphasizing molecular properties, substituent effects, and applications.
Biological Activity
4-(Bromomethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromomethyl group at the 4-position of the piperidine ring, which can influence its interaction with biological targets, including various receptors and enzymes.
1. Receptor Interactions
Research indicates that derivatives of piperidine, including this compound, can act as antagonists or inverse agonists at various receptors. Notably, studies have shown that certain piperidine derivatives exhibit significant affinity for histamine H3 receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
Table 1: Affinity of Piperidine Derivatives for Histamine H3 Receptors
| Compound | Affinity (nM) | Activity Type |
|---|---|---|
| ADS031 | 12.5 | Antagonist |
| ADS003 | 8.47 | Antagonist |
| 4-(Bromomethyl)piperidine | TBD | TBD |
2. Cholinesterase Inhibition
This compound has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmission. Inhibition of these enzymes can enhance the levels of acetylcholine in synaptic clefts, which is beneficial in treating cognitive impairments associated with Alzheimer's disease .
Table 2: Inhibition Potency Against Cholinesterases
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| ADS031 | 1.537 | TBD |
| ADS003 | TBD | TBD |
| 4-(Bromomethyl)piperidine | TBD | TBD |
3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives against various bacterial strains, including Mycobacterium tuberculosis. The structural modifications in compounds like 4-(Bromomethyl)piperidine may enhance their efficacy against resistant strains, although specific data on this compound's activity is still emerging .
Case Study 1: Histamine H3 Receptor Antagonism
In a study examining a series of piperidine derivatives, it was found that compounds with modifications similar to those in 4-(Bromomethyl)piperidine showed promising results in displacing radiolabeled histamine from H3 receptors in vitro. These findings suggest potential therapeutic applications in neurodegenerative diseases where modulation of histaminergic signaling may be beneficial.
Case Study 2: Cholinesterase Inhibition
A comparative analysis of piperidine derivatives demonstrated that those with bromomethyl substitutions exhibited enhanced AChE inhibition compared to their unmodified counterparts. This suggests that such modifications could lead to more effective treatments for cognitive disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via alkylation of piperidine derivatives using bromomethylating agents (e.g., bromomethyl halides). For example, analogous syntheses involve reacting piperidine with brominated electrophiles under anhydrous conditions in solvents like dichloromethane or acetonitrile, with bases such as triethylamine to neutralize byproducts . Reaction temperature (0–25°C) and stoichiometric control of the bromomethylating agent are critical to minimize side reactions (e.g., over-alkylation). Yield optimization often requires purification via recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR Spectroscopy : H NMR (DMSO-d) reveals signals for the piperidine ring (δ 1.4–2.8 ppm) and the bromomethyl group (δ 3.5–4.0 ppm). C NMR confirms the quaternary carbon adjacent to bromine (δ 35–40 ppm) .
- IR Spectroscopy : Peaks at ~2450 cm (C-Br stretch) and 2800–3000 cm (C-H stretching of piperidine) are diagnostic .
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z corresponding to [CHBrN] (calc. 176.0) and a chloride adduct .
Q. How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous solutions?
- Methodology : The hydrochloride salt enhances water solubility due to ionic dissociation. Stability studies in buffered solutions (pH 4–7) show minimal decomposition at 4°C over 48 hours, but degradation accelerates under basic conditions (pH >8) via hydrolysis of the bromomethyl group. Storage in anhydrous, inert atmospheres at −20°C is recommended .
Advanced Research Questions
Q. How does the bromomethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other halomethyl derivatives?
- Methodology : The bromomethyl group exhibits higher reactivity than chloromethyl analogs due to the weaker C-Br bond (bond energy ~276 kJ/mol vs. C-Cl ~339 kJ/mol). In SN2 reactions with amines or thiols, the bromine atom acts as a better leaving group, enabling faster kinetics. Computational studies (DFT) suggest transition-state stabilization via polar aprotic solvents (e.g., DMF), which reduce activation energy by 15–20% compared to non-polar solvents .
Q. What strategies are effective in mitigating decomposition during storage or catalytic applications?
- Methodology :
- Lyophilization : Freeze-drying the compound reduces hydrolytic degradation by removing residual water.
- Inhibitors : Adding radical scavengers (e.g., BHT) suppresses oxidative decomposition.
- Catalytic Stability : Immobilization on silica gel or mesoporous matrices minimizes side reactions in heterogeneous catalysis .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., acetylcholinesterase), highlighting hydrogen bonds between the protonated piperidine nitrogen and catalytic residues.
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates bromine’s electronegativity with inhibitory potency against bacterial targets (R >0.85 in Gram-positive models) .
Data Contradictions and Resolution
- Spectral Discrepancies : Reported H NMR shifts vary (±0.2 ppm) due to solvent polarity differences (DMSO vs. CDCl). Cross-validation with high-resolution MS and elemental analysis resolves ambiguities .
- Reactivity Conflicts : Some studies report unexpected stability in DMSO, conflicting with hydrolysis predictions. Further investigation revealed DMSO’s radical-scavenging properties suppress bromine elimination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
